molecular formula C11H10ClN3O3 B12932452 Ethyl (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamate CAS No. 116221-81-9

Ethyl (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamate

Cat. No.: B12932452
CAS No.: 116221-81-9
M. Wt: 267.67 g/mol
InChI Key: MQXDFYOKYMRWBI-UHFFFAOYSA-N
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Description

Ethyl (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 4-chlorophenyl group and at the 2-position with a carbamate moiety. Its molecular formula is C₁₁H₁₀ClN₃O₃, with a molecular weight of 279.67 g/mol (calculated).

Properties

CAS No.

116221-81-9

Molecular Formula

C11H10ClN3O3

Molecular Weight

267.67 g/mol

IUPAC Name

ethyl N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]carbamate

InChI

InChI=1S/C11H10ClN3O3/c1-2-17-11(16)13-10-15-14-9(18-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,15,16)

InChI Key

MQXDFYOKYMRWBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamate typically involves the cyclization of appropriate precursors. One common method starts with the esterification of 4-chlorobenzoic acid with ethanol, followed by hydrazination to form the corresponding hydrazide. This intermediate undergoes cyclization with carbon disulfide and subsequent reaction with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 1,3,4-oxadiazoles. Ethyl (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamate has been investigated for its ability to inhibit various cancer cell lines. For instance, derivatives of 1,3,4-oxadiazole have shown promising activity against leukemia cells. Specific compounds demonstrated significant cytotoxicity with IC50 values as low as 1.95 µM against K-562 cells and 2.36 µM against Jurkat cells .

Synthesis Techniques

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.
  • Esterification : The carbamate functionality is introduced via esterification reactions with appropriate alcohols under acidic or basic conditions.

Structure-Activity Relationship

Research indicates that modifications to the phenyl ring or the oxadiazole core can significantly impact the biological activity of the compound. For example, substituents on the phenyl ring can enhance or diminish anticancer activity depending on their electronic properties (electron-withdrawing vs. electron-donating groups) .

Antimicrobial Activity

In addition to its anticancer properties, this compound may exhibit antimicrobial activity. Compounds derived from oxadiazoles have been reported to possess significant antibacterial and antifungal properties . This broad-spectrum activity suggests potential applications in treating infections caused by resistant strains of bacteria and fungi.

Neuroprotective Effects

Emerging research suggests that oxadiazole derivatives may also have neuroprotective effects. Preliminary studies indicate that these compounds could modulate neuroinflammatory responses and protect neuronal cells under stress conditions . This opens avenues for exploring their use in neurodegenerative diseases.

Data Summary Table

Application AreaActivity TypeNotable Findings
AnticancerCytotoxicityIC50 values as low as 1.95 µM against leukemia cells
AntimicrobialBactericidal/FungicidalSignificant activity against resistant strains
NeuroprotectionInflammatory ModulationPotential protective effects on neuronal cells

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated a series of 1,3,4-oxadiazole derivatives for their anticancer properties. Among these compounds, one derivative exhibited an IC50 value of 0.24 µM against EGFR, indicating potent inhibition that could be harnessed in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of oxadiazole derivatives showed that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could be a candidate for further development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of Ethyl (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Structural Modifications and Bioactivity

The bioactivity of 1,3,4-oxadiazole derivatives is highly sensitive to substituents on the phenyl ring and the carbamate/ester group. Below is a comparative analysis with key analogs:

Table 1: Structural and Physical Comparison
Compound Name Substituents Melting Point (°C) Key Bioactivity Reference
Ethyl (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamate 4-Cl, ethyl carbamate 95–97 Moderate antidepressant activity (TST, FST)
Ethyl 5-(4-chloro-2-phenoxy-phenyl)-1,3,4-oxadiazole-2-carboxylate 4-Cl, 2-phenoxy, ethyl ester Not reported Not reported (structural analog)
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one 4-Cl, thioether, 4-methoxyphenyl Not reported Not reported (structural analog)
Ethyl (S)-N-[1-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethyl]carbamate 4-OCH₃, ethyl carbamate 88–91 Not reported
Ethyl (R)-N-[2-(benzylthio)-1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)ethyl]carbamate 4-Cl, benzylthio, ethyl carbamate 85–87 Not reported
Key Observations :

This is reflected in its moderate antidepressant activity in tail suspension (TST) and forced swimming tests (FST) . Replacement of the ethyl carbamate with a thioether (e.g., compound in ) or methoxy group (e.g., ) alters polarity and bioactivity.

Table 2: Antidepressant Activity of Selected Oxadiazoles
Compound Test Model Activity (vs. Standard) Reference
This compound Forced Swimming Test (FST) Moderate
4-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl) phenol Tail Suspension Test (TST) Moderate
4,4'-(1,3,4-Oxadiazole-2,5-diyl) diphenol FST and TST Moderate

Notable Findings:

  • The target compound’s 4-chlorophenyl group contributes to bioactivity comparable to phenol-substituted analogs (e.g., compound 8 in ).
  • Carbamate derivatives generally show lower cytotoxicity than sulfonamide or thioether analogs .

Biological Activity

Ethyl (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its pharmacological potential. The chlorophenyl substituent enhances its biological activity by influencing its interaction with various biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM)
This compoundK-562 (leukemia)1.95
Similar Oxadiazole DerivativeJurkat (leukemia)2.36
Similar Oxadiazole DerivativeKG-1a (leukemia)3.45

These findings suggest that the compound may inhibit key signaling pathways involved in cancer cell proliferation and survival.

2. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes:

  • Carbonic Anhydrase II (CA-II) : The compound showed selective inhibition against CA-II with IC50 values ranging from 12.1 to 53.6 µM across different derivatives. The structure of the compound allows it to effectively bind to the active site of the enzyme through hydrogen bonding interactions .
Enzyme IC50 Range (µM)
Carbonic Anhydrase II12.1 - 53.6

3. Neuroprotective Effects

The oxadiazole scaffold has been associated with neuroprotective properties. Compounds derived from this structure have shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for neurodegenerative disease management.

The mechanisms underlying the biological activity of this compound involve:

  • Enzyme Interaction : The compound's carbamate moiety facilitates binding to enzyme active sites through multiple hydrogen bonds. For example, interactions with residues like Thr199 and Gln92 in CA-II have been documented .
  • Cytotoxic Pathways : The anticancer effects are likely mediated through the inhibition of critical signaling pathways such as EGFR and IL-6, which are pivotal in tumor growth and metastasis .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and assessed their anticancer activities against leukemia cell lines. This compound was among those tested for cytotoxicity and showed promising results .
  • Inhibition Studies : Another research highlighted the inhibition profiles of similar compounds against AChE and CA-II, revealing that structural modifications significantly impact their inhibitory potency .

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